(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine
Overview
Description
(3-(3-Methoxyphenyl)oxetan-3-yl)methanamine: is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, substituted with a methoxyphenyl group and an aminomethyl group. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxetane ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound can be used to study the interactions of oxetane-containing molecules with biological systems. It may serve as a model compound for investigating the behavior of similar structures in biological environments .
Medicine: Its unique chemical properties make it a candidate for the design of new therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and advanced materials .
Mechanism of Action
The mechanism of action of (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The oxetane ring and the methoxyphenyl group play crucial roles in determining the compound’s reactivity and binding affinity. The aminomethyl group can form hydrogen bonds and other interactions with target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
3-(Aminomethyl)oxetane: This compound shares the oxetane ring and aminomethyl group but lacks the methoxyphenyl substitution.
3-(3-Methoxyphenyl)oxetane: Similar to (3-(3-Methoxyphenyl)oxetan-3-yl)methanamine but without the aminomethyl group.
Uniqueness: this compound is unique due to the combination of the oxetane ring, methoxyphenyl group, and aminomethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
[3-(3-methoxyphenyl)oxetan-3-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-2-3-9(5-10)11(6-12)7-14-8-11/h2-5H,6-8,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICQXLQHWYTNPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(COC2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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